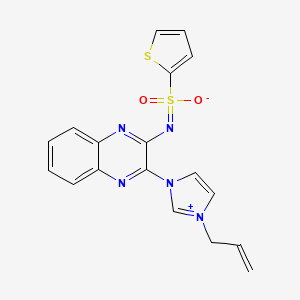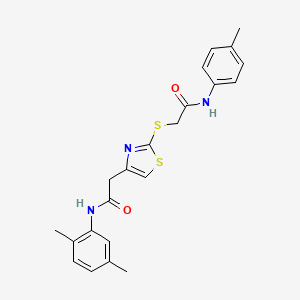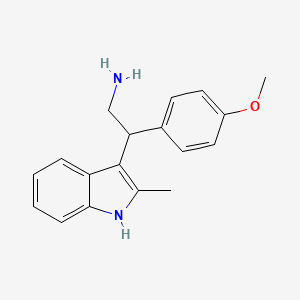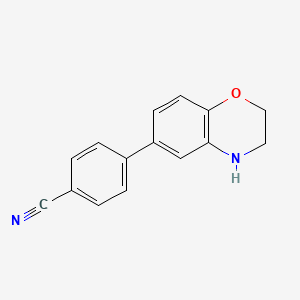
(3-(1-allyl-1H-imidazol-3-ium-3-yl)quinoxalin-2-yl)(thiophen-2-ylsulfonyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an allyl group, an imidazole ring, a quinoxaline moiety, and a thiophene sulfonyl amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the allyl group could potentially undergo reactions with electrophiles, and the imidazole ring might be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the imidazole ring might make it somewhat polar and capable of forming hydrogen bonds .科学的研究の応用
Pharmacological Applications
Research involving imidazoquinoxaline derivatives has shown significant pharmacological potential. For instance, compounds with imidazoquinoxaline structures have been developed with high affinity for the gamma-aminobutyric acid A/benzodiazepine receptor complex, indicating varying efficacies from antagonists to full agonists, with potential anticonvulsant and anxiolytic activities. Such compounds have been evaluated for their effectiveness in animal models, demonstrating limited benzodiazepine-type side effects (Jacobsen et al., 1996). Additionally, novel AMPA receptor antagonists have been synthesized from imidazoquinoxaline derivatives, showing high affinity for AMPA receptors with significant potential in neuroprotection and the treatment of neurological disorders (Ohmori et al., 1996).
Organic Synthesis and Material Science
In the realm of organic synthesis, imidazoquinoxaline compounds have been utilized in the development of novel synthetic pathways. For example, the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives via I2-mediated direct sp3 C–H amination reaction represents a transition-metal-free and scalable approach, highlighting the structural versatility and reactivity of quinoxaline derivatives for constructing complex heterocycles (Chen et al., 2020). Furthermore, thiophene derivatives have been explored for their electronic properties, contributing to advancements in materials science, particularly in the development of semiconducting materials and organic electronics.
Antitumor Activity
The synthesis of quinazolinones with allylphenyl quinoxaline hybrids has demonstrated significant anti-proliferative activity against various cancer cell lines, including cervical, pancreatic, breast, and neuroblastoma cell lines. These findings suggest the therapeutic potential of quinoxaline derivatives in cancer treatment, with certain compounds exhibiting promising GI50 values against these cell lines (Palem et al., 2016).
特性
IUPAC Name |
N-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c1-2-9-22-10-11-23(13-22)18-17(19-14-6-3-4-7-15(14)20-18)21-27(24,25)16-8-5-12-26-16/h2-8,10-13H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDODOAASOUDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CN(C=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Ethoxyphenyl)amino]-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2992144.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2992151.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)
![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992158.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)
![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)
![1-(Sec-butyl)-3-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2992162.png)

![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)
